In Vivo Depressor Potency: (R)-Doxazosin vs. (S)-Enantiomer and Racemate
In anesthetized rats, intravenous (R)-doxazosin produced a dose-dependent decrease in mean arterial pressure that was significantly more potent than both (S)-doxazosin and racemic doxazosin. The ED₃₀ (dose required to reduce mean arterial pressure by 30%) for (R)-doxazosin was 15.64 nmol/kg, compared with 45.93 nmol/kg for racemic doxazosin and 128.81 nmol/kg for (S)-doxazosin [1]. The rank order of hypotensive potency was (R)-doxazosin > rac-doxazosin > (S)-doxazosin, and the same potency order was observed for reductions in left ventricular systolic pressure and ±dp/dtₘₐₓ [1].
| Evidence Dimension | Hypotensive potency (ED₃₀ for 30% decrease in mean arterial pressure) |
|---|---|
| Target Compound Data | (R)-doxazosin ED₃₀ = 15.64 nmol/kg i.v. |
| Comparator Or Baseline | (S)-doxazosin ED₃₀ = 128.81 nmol/kg i.v.; racemic doxazosin ED₃₀ = 45.93 nmol/kg i.v. |
| Quantified Difference | (R)-doxazosin is 8.2-fold more potent than (S)-doxazosin and 2.9-fold more potent than racemic doxazosin |
| Conditions | Anesthetized Sprague-Dawley rats; cumulative intravenous dosing at 0.25–250 nmol/kg; carotid artery catheter for blood pressure recording |
Why This Matters
For cardiovascular safety pharmacology and antihypertensive efficacy screening, (R)-doxazosin provides the highest potency of the three forms, allowing lower dosing to achieve equivalent vascular α1-blockade.
- [1] Ma SP, Ren LM, Zhao D, et al. Chiral selective effects of doxazosin enantiomers on blood pressure and urinary bladder pressure in anesthetized rats. Acta Pharmacol Sin. 2006;27(11):1423-1430. doi:10.1111/j.1745-7254.2006.00443.x View Source
